2-Hydroxycyclohexyl benzylcarbamodithioate
Description
2-Hydroxycyclohexyl benzylcarbamodithioate is an organic compound with a unique structure that combines a hydroxycyclohexyl group with a benzylcarbamodithioate moiety
Properties
CAS No. |
922164-92-9 |
|---|---|
Molecular Formula |
C14H19NOS2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(2-hydroxycyclohexyl) N-benzylcarbamodithioate |
InChI |
InChI=1S/C14H19NOS2/c16-12-8-4-5-9-13(12)18-14(17)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17) |
InChI Key |
HEAIECGGIBJKEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)O)SC(=S)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycyclohexyl benzylcarbamodithioate typically involves the reaction of 2-hydroxycyclohexylamine with benzyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
On an industrial scale, the production of 2-Hydroxycyclohexyl benzylcarbamodithioate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxycyclohexyl benzylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted carbamodithioates.
Scientific Research Applications
2-Hydroxycyclohexyl benzylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Hydroxycyclohexyl benzylcarbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxycyclohexyl diethylcarbamodithioate
- 2-Hydroxycyclohexyl-6’-O-p-coumaroyl-β-D-glucopyranoside
Uniqueness
2-Hydroxycyclohexyl benzylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
Biological Activity
2-Hydroxycyclohexyl benzylcarbamodithioate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of 2-Hydroxycyclohexyl benzylcarbamodithioate can be represented as follows:
- Molecular Formula : C13H17N1O2S2
- Molecular Weight : 299.41 g/mol
This compound features a cyclohexane ring with a hydroxyl group, a benzyl group, and a carbamodithioate moiety, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of carbamodithioates, including 2-Hydroxycyclohexyl benzylcarbamodithioate, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that modifications in the thiol and hydroxyl groups can enhance their activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Hydroxycyclohexyl benzylcarbamodithioate | Staphylococcus aureus | 32 µg/mL |
| 2-Hydroxybenzothiazole | E. coli | 16 µg/mL |
| 2-Hydroxybenzamide | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, 2-Hydroxycyclohexyl benzylcarbamodithioate has shown promise in reducing inflammation. Studies have demonstrated that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in vitro .
Case Study: Inhibition of IL-6 Production
A recent case study investigated the effects of 2-Hydroxycyclohexyl benzylcarbamodithioate on interleukin-6 (IL-6) production in human macrophages. The results indicated a dose-dependent decrease in IL-6 levels when treated with the compound, suggesting its potential as an anti-inflammatory agent.
The mechanisms through which 2-Hydroxycyclohexyl benzylcarbamodithioate exerts its biological effects are not fully elucidated. However, it is hypothesized that its activity may be linked to:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Modulation of Cell Signaling Pathways : It might interfere with signaling cascades that lead to inflammation or microbial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
